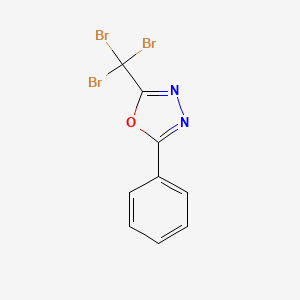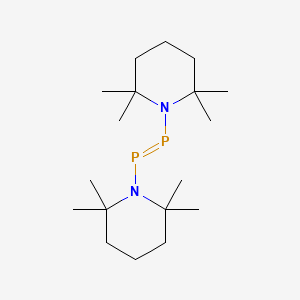
Piperidine, 1,1'-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- is a compound known for its unique structural and chemical properties It is characterized by the presence of two piperidine rings connected by a diphosphene linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- typically involves the reaction of (2-btmsa)Ti(Cp)2 with (tmp)PCl2 in tetrahydrofuran (THF). The reaction mixture is stirred for 12 hours, during which the color changes from green to red. The THF is then removed under vacuum, and the residue is extracted with n-hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at the piperidine rings or the diphosphene linkage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
科学研究应用
Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: Used in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- involves its interaction with molecular targets through its diphosphene linkage and piperidine rings. These interactions can influence various biochemical pathways, making it a versatile compound for research and development .
相似化合物的比较
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Known for its use as a hindered amine light stabilizer (HALS).
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Used in the synthesis of advanced materials.
Uniqueness
Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- stands out due to its diphosphene linkage, which imparts unique chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in specialized applications in chemistry and materials science.
属性
CAS 编号 |
91160-69-9 |
|---|---|
分子式 |
C18H36N2P2 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
(2,2,6,6-tetramethylpiperidin-1-yl)-(2,2,6,6-tetramethylpiperidin-1-yl)phosphanylidenephosphane |
InChI |
InChI=1S/C18H36N2P2/c1-15(2)11-9-12-16(3,4)19(15)21-22-20-17(5,6)13-10-14-18(20,7)8/h9-14H2,1-8H3 |
InChI 键 |
NUVIFEBHISNCRP-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(N1P=PN2C(CCCC2(C)C)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane](/img/structure/B14345681.png)
![2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]-](/img/structure/B14345684.png)

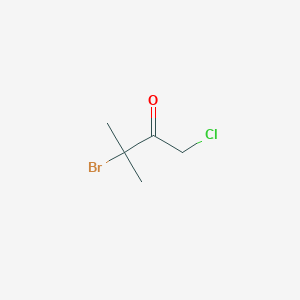
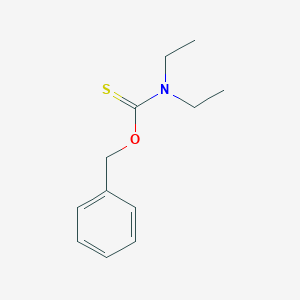
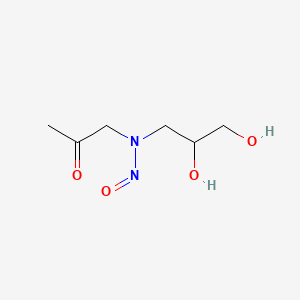

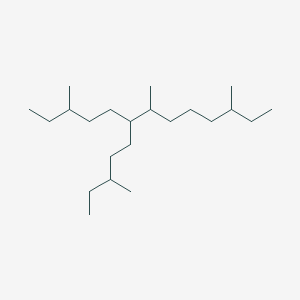
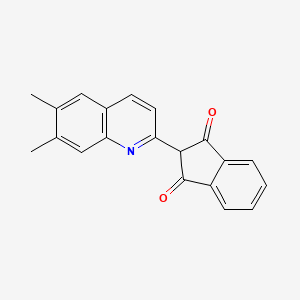
![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
